1-(2-Ethoxyethyl)azetidin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-ethoxyethyl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-2-10-4-3-8-5-7(9)6-8/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRJVRHLBJULBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of 1 2 Ethoxyethyl Azetidin 3 Ol Derivatives
Ring-Opening Reactions of the Azetidine (B1206935) Core
The relief of ring strain is a primary driving force for the reactions of azetidines. This can be achieved through several pathways, including nucleophilic, acid-catalyzed, thermal, and photochemical processes.
Nucleophilic Ring Opening: Regioselectivity and Electronic Effects
The ring-opening of azetidines and their activated azetidinium salt derivatives by nucleophiles is a fundamental reaction. researchgate.net This process typically occurs via an SN2 mechanism, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. nih.gov
The regioselectivity of the nucleophilic attack is a key consideration, especially in unsymmetrically substituted azetidinium ions. The position of the nucleophilic attack is governed by both steric and electronic factors. Generally, nucleophiles tend to attack the less sterically hindered carbon atom. However, electronic effects, such as the presence of electron-withdrawing or donating groups on the ring, can significantly influence the regioselectivity. researchgate.net For instance, an electron-withdrawing group at the C2 position can direct the nucleophilic attack to that carbon. researchgate.net
In the case of 1-(2-Ethoxyethyl)azetidin-3-ol, activation of the nitrogen atom, for example, through quaternization to form an azetidinium salt, is typically required to facilitate nucleophilic ring-opening. nih.govnih.gov The choice of nucleophile and reaction conditions can be tailored to achieve specific outcomes, yielding functionalized linear amines. nih.gov
Table 1: Factors Influencing Nucleophilic Ring Opening of Azetidinium Ions
| Factor | Influence on Regioselectivity |
| Steric Hindrance | Nucleophilic attack is favored at the less substituted carbon. |
| Electronic Effects | Electron-withdrawing groups can activate a carbon for nucleophilic attack. |
| Nature of Nucleophile | "Hard" vs. "soft" nucleophiles can exhibit different regioselectivities. |
| Solvent | Polar protic solvents can stabilize the transition state and influence reaction rates. nih.gov |
Acid-Catalyzed Ring Opening
Azetidines can undergo ring-opening reactions under acidic conditions. researchgate.net Protonation of the nitrogen atom enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack by the counterion of the acid or other nucleophiles present in the reaction mixture. morressier.com
The mechanism of acid-catalyzed ring-opening can proceed through an SN1 or SN2 pathway, depending on the substitution pattern of the azetidine ring and the stability of the potential carbocation intermediate. For tertiary alcohols on the azetidine ring, an SN1-like mechanism involving a carbocation intermediate is plausible, especially with acids that have weakly nucleophilic conjugate bases. nih.gov For primary and secondary centers, an SN2 mechanism is more likely. libretexts.org
Studies on related hydroxy-substituted epoxides have shown that the rate of acid-catalyzed ring-opening is dependent on the hydronium ion activity. nih.gov It is reasonable to infer a similar dependency for azetidin-3-ol (B1332694) derivatives.
Thermal and Photochemical Ring Opening Processes
Thermal and photochemical methods can also induce the cleavage of the azetidine ring. Photochemical reactions, such as the Norrish-Yang cyclization, can be employed to form azetidin-3-ols from α-aminoacetophenones. researchgate.netresearchgate.netnih.gov Subsequent ring-opening of these photogenerated azetidinols can be triggered by the addition of reagents like electron-deficient ketones or boronic acids. beilstein-journals.orgnih.gov This "build and release" strategy leverages the strain energy of the photochemically formed four-membered ring to drive the subsequent functionalization step. researchgate.net
The success of these photochemical processes is often dependent on the nature of the protecting group on the nitrogen atom, which influences both the initial cyclization and the subsequent ring-opening facility. nih.gov
Intramolecular Rearrangements (e.g., Stevens Rearrangement)
Azetidinium salts can undergo intramolecular rearrangements, with the Stevens rearrangement being a notable example. chemrxiv.org This reaction typically involves the formation of an azetidinium ylide, which then undergoes a researchgate.netchemrxiv.org-sigmatropic rearrangement. This process can lead to ring-expanded products, such as 4-alkylideneproline derivatives. chemrxiv.orgresearchgate.netacs.org
Recent research has demonstrated that this rearrangement can be catalyzed by organocatalysts, allowing for enantioselective transformations. chemrxiv.orgacs.org The geometric constraints of the azetidinium ring can suppress competing chemrxiv.orgacs.org-sigmatropic rearrangements. acs.org DFT calculations have been employed to elucidate the stereochemical outcomes of these reactions. chemrxiv.org
Ring-Expansion Reactions of Azetidines
Azetidines serve as valuable precursors for the synthesis of larger heterocyclic rings through ring-expansion reactions. acs.orgacs.org These transformations often proceed through the formation of a bicyclic azetidinium intermediate, which is then opened by a nucleophile to yield a larger ring. acs.org
For instance, azetidines functionalized with a 3-hydroxypropyl side chain can undergo intramolecular N-alkylation to form a 1-azoniabicyclo[3.2.0]heptane intermediate. Subsequent nucleophilic opening of this intermediate can lead to the formation of pyrrolidines and azepanes. acs.org
Acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates has also been reported to yield 6,6-disubstituted 1,3-oxazinan-2-ones in high yields. imperial.ac.ukacs.org This reaction is thought to proceed through the formation of a benzylic carbocation followed by a 6-exo-tet cyclization. morressier.com
Table 2: Examples of Azetidine Ring-Expansion Reactions
| Starting Azetidine Derivative | Reagents/Conditions | Product(s) |
| 2-(3-hydroxypropyl)azetidine | Activation of alcohol, followed by nucleophile (e.g., CN⁻, N₃⁻) | Pyrrolidines and/or Azepanes acs.org |
| 2-ester-2-arylazetidine carbamate | Brønsted acids | 6,6-disubstituted 1,3-oxazinan-2-ones imperial.ac.ukacs.org |
| Azetidinium salts | Organocatalyst (isothiourea Lewis base) | 4-Alkylideneproline derivatives chemrxiv.orgacs.org |
Reactivity of the 3-Hydroxyl Group
The 3-hydroxyl group in this compound is a key functional handle that can be manipulated to introduce further diversity. The reactivity of this hydroxyl group is analogous to that of other secondary alcohols.
Standard alcohol reactions such as esterification and etherification can be performed at this position. More significantly, the hydroxyl group can be converted into a good leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), to facilitate nucleophilic substitution reactions. researchgate.net This allows for the introduction of a wide range of functional groups at the C3 position.
Furthermore, the hydroxyl group can be oxidized to the corresponding ketone, an azetidin-3-one (B1332698). nih.govnih.gov These azetidin-3-ones are versatile intermediates for the synthesis of various functionalized azetidines. nih.gov Iron-catalyzed thiol alkylation of N-Cbz-protected azetidin-3-ols has been shown to proceed via an azetidine carbocation to yield 3-aryl-3-sulfanyl azetidines. acs.org
The hydroxyl group can also influence the reactivity of the azetidine ring itself. For instance, in acid-catalyzed reactions, the hydroxyl group can be protonated, potentially leading to dehydration or other rearrangements.
Derivatization and Functionalization Reactions
The secondary alcohol of this compound is the principal site for derivatization, allowing for the synthesis of a diverse range of analogues. These reactions are crucial for modifying the compound's properties and for creating intermediates for more complex molecular architectures.
Key functionalization reactions include:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group to form the corresponding ketone, 1-(2-ethoxyethyl)azetidin-3-one. This transformation is a common strategy in the synthesis of functionalized azetidines, as the resulting ketone is a versatile intermediate. nih.gov A variety of oxidizing agents can be employed, with the choice depending on the desired selectivity and the presence of other sensitive functional groups.
Esterification: Reaction with acyl chlorides, anhydrides, or carboxylic acids (under appropriate activation) yields esters at the C3 position. A particularly important application of this is the formation of sulfonate esters, such as mesylates or tosylates. These derivatives are excellent leaving groups, activating the C3 position for nucleophilic substitution reactions.
Etherification: The formation of an ether bond at the C3 position can be achieved under standard conditions, such as the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then displaces a halide from an alkyl halide.
The table below summarizes these key derivatization reactions.
| Reaction Type | Reagent/Conditions | Product |
| Oxidation | Pyridine-SO₃, DMSO, Et₃N | 1-(2-Ethoxyethyl)azetidin-3-one |
| Mesylation | Methanesulfonyl chloride (MsCl), base (e.g., Et₃N) | 1-(2-Ethoxyethyl)azetidin-3-yl methanesulfonate (B1217627) |
| Tosylation | p-Toluenesulfonyl chloride (TsCl), base (e.g., Pyridine) | 1-(2-Ethoxyethyl)azetidin-3-yl p-toluenesulfonate |
| Acetylation | Acetic anhydride (B1165640) or Acetyl chloride, base | 1-(2-Ethoxyethyl)azetidin-3-yl acetate |
Role in Intramolecular Cyclization Pathways
Derivatives of this compound are potential precursors for intramolecular cyclization reactions, leading to the formation of bicyclic systems. This is particularly relevant when the hydroxyl group is converted into a good leaving group, such as a methanesulfonate (mesylate) or p-toluenesulfonate (tosylate).
In such a scenario, the ether oxygen atom of the N-(2-ethoxyethyl) side chain can act as an internal nucleophile. Through a process of neighboring group participation (NGP), also known as anchimeric assistance, the oxygen can attack the electrophilic C3 carbon, displacing the leaving group. google.comuni-muenchen.de This intramolecular SN2 reaction would result in the formation of a transient, positively charged, bridged bicyclic intermediate.
The subsequent attack by an external nucleophile can occur at either of the two carbons of the original ethyl bridge, leading to the opening of the newly formed ring. Such pathways are significant as they can influence both the rate of reaction and the stereochemical outcome. frontiersin.org The formation of a five-membered ring in the transition state is kinetically favored, making this intramolecular pathway a plausible reaction mechanism. While direct, documented examples for this specific compound are not prevalent, the principles of intramolecular reactions involving ether side-chains are well-established in organic synthesis. nih.govnih.gov
Influence of the N-2-Ethoxyethyl Substituent on Azetidine Reactivity
Steric and Electronic Effects on Ring Stability and Reactivity
Steric Effects: The N-2-ethoxyethyl group, while not exceptionally bulky, does impose a degree of steric hindrance around the nitrogen atom and can influence the conformational preference of the azetidine ring. This steric presence can affect the approach of reagents to the ring atoms, potentially directing the stereochemical course of reactions. For instance, in reactions involving the C3 position, the substituent may favor the approach of a reagent from the face opposite to the side chain, leading to a specific diastereomer. The steric nature of N-substituents has been shown to be a critical factor in controlling the functionalization of the azetidine scaffold. dntb.gov.ua
Electronic Effects: The electronic influence of the N-2-ethoxyethyl substituent is twofold:
Inductive Effect: The alkyl chain is electron-donating (+I effect), which increases the electron density on the nitrogen atom. This enhances the nitrogen's basicity and nucleophilicity compared to an unsubstituted azetidine. researchgate.net
Ether Oxygen Effect: The electronegative oxygen atom in the ethoxy group exerts an electron-withdrawing inductive effect (-I effect). This effect slightly attenuates the electron-donating nature of the alkyl chain, making the nitrogen less basic than it would be with a simple N-butyl group, for example.
Participation in Intra- or Intermolecular Reactions
The N-2-ethoxyethyl substituent is not merely a passive component but can actively participate in chemical transformations, a phenomenon known as neighboring group participation (NGP). google.com The most likely participant is the ether oxygen atom with its non-bonding electron pairs.
Intermolecularly, the ether oxygen can act as a Lewis base, coordinating to metal catalysts or other electrophilic reagents. This coordination could influence the reactivity of the entire molecule by altering the conformation of the side chain or by activating nearby functional groups.
Structural Elucidation and Advanced Spectroscopic Characterization
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 1-(2-Ethoxyethyl)azetidin-3-ol. Analysis of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR spectra allows for the complete assignment of all atoms and their spatial relationships.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen), and the spin-spin coupling provides information about neighboring protons.
The ethoxy group gives rise to a characteristic triplet for the methyl protons (H-8) and a quartet for the methylene (B1212753) protons (H-7) due to coupling with each other. The protons on the ethyl chain adjacent to the nitrogen (H-5) and oxygen (H-6) would appear as triplets. Within the azetidine (B1206935) ring, the proton on the carbon bearing the hydroxyl group (H-3) is expected to be a multiplet. The methylene protons of the azetidine ring (H-2 and H-4) are diastereotopic and would likely appear as complex multiplets. The hydroxyl proton (OH) signal is typically a broad singlet, and its chemical shift can vary with concentration and solvent.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2, H-4 | 3.20 - 3.60 | Multiplet | - |
| H-2', H-4' | 2.60 - 2.90 | Multiplet | - |
| H-3 | 4.30 - 4.50 | Multiplet | - |
| H-5 | 2.75 - 2.95 | Triplet | ~5-6 |
| H-6 | 3.50 - 3.70 | Triplet | ~5-6 |
| H-7 | 3.40 - 3.60 | Quartet | ~7 |
| H-8 | 1.15 - 1.25 | Triplet | ~7 |
| OH | 1.50 - 4.00 | Broad Singlet | - |
Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds. Actual experimental values may vary.
The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's electronic environment.
The carbon atom attached to the hydroxyl group (C-3) is expected to be in the range of 60-70 ppm. The carbons of the azetidine ring adjacent to the nitrogen (C-2 and C-4) would appear further downfield, typically in the 50-60 ppm range. For the N-(2-ethoxyethyl) side chain, the carbons will have characteristic shifts: C-5 attached to the nitrogen, C-6 attached to the ether oxygen, C-7 also attached to the ether oxygen, and the terminal methyl carbon (C-8) appearing most upfield. oregonstate.edu
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2, C-4 | 55 - 65 |
| C-3 | 60 - 70 |
| C-5 | 50 - 60 |
| C-6 | 68 - 72 |
| C-7 | 65 - 70 |
| C-8 | 14 - 18 |
Note: Predicted values are based on standard chemical shift correlation charts and spectral data of analogous compounds. compoundchem.com Actual experimental values may vary.
¹⁵N NMR spectroscopy provides direct information about the nitrogen atom of the azetidine ring. The chemical shift of the nitrogen is sensitive to its hybridization and substitution. For a tertiary amine within a four-membered ring, the ¹⁵N chemical shift is expected to fall within a characteristic range. Compared to acyclic tertiary amines, the nitrogen in an azetidine ring may show a shift influenced by ring strain. The expected chemical shift for the azetidine nitrogen in this compound would be in the range typical for tertiary aliphatic amines. science-and-fun.de
Table 3: Predicted ¹⁵N NMR Spectroscopic Data for this compound
| Nitrogen Assignment | Predicted Chemical Shift (δ, ppm, relative to CH₃NO₂) |
| N-1 | -330 to -360 |
Note: Predicted values are based on typical ranges for tertiary amines. science-and-fun.deresearchgate.net The reference standard can affect the reported value.
Two-dimensional NMR experiments are essential for confirming the structural assignments made from 1D spectra and for elucidating through-bond and through-space correlations.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. Key correlations would be observed between H-7 and H-8 in the ethoxy group, and between H-5 and H-6 on the ethyl chain. It would also show correlations between the protons on the azetidine ring (H-2, H-3, and H-4), helping to trace the connectivity within the ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): An HSQC or HMQC spectrum correlates directly bonded carbon and proton atoms. This experiment would definitively link each proton signal to its corresponding carbon signal (e.g., H-8 to C-8, H-3 to C-3), confirming the assignments made in the 1D spectra.
NOE (Nuclear Overhauser Effect): NOE-based experiments (like NOESY or ROESY) can provide information about the stereochemistry and through-space proximity of protons. For the azetidine ring, NOE correlations could help to determine the relative stereochemistry of the substituents if chiral centers were present.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.
The spectrum of this compound is expected to show a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the alkyl groups will appear in the 2850-3000 cm⁻¹ region. A key feature would be the C-O stretching vibrations, with the alcohol C-O stretch appearing around 1050-1150 cm⁻¹ and the ether C-O-C stretch appearing as a strong band in the 1100-1200 cm⁻¹ range. The C-N stretching of the tertiary amine is typically weaker and can be found in the 1000-1200 cm⁻¹ region.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) |
| Alcohol (O-H) | Stretch, hydrogen-bonded | 3200 - 3600 (broad) |
| Alkane (C-H) | Stretch | 2850 - 3000 |
| Ether (C-O-C) | Stretch | 1100 - 1200 (strong) |
| Alcohol (C-O) | Stretch | 1050 - 1150 |
| Amine (C-N) | Stretch | 1000 - 1200 |
Note: Predicted values are based on standard IR correlation tables. nist.gov
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound (C₇H₁₅NO₂), the calculated molecular weight is approximately 145.11 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 145. A key fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. whitman.edu This could lead to the loss of an ethyl or propyl group from the ring, or cleavage within the N-ethoxyethyl side chain. Cleavage of the C-C bond adjacent to the nitrogen in the ring would be a dominant fragmentation pathway. libretexts.orglibretexts.org Another likely fragmentation would be the loss of a water molecule (M-18) from the molecular ion, which is common for alcohols.
Table 5: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 145 | [C₇H₁₅NO₂]⁺ | Molecular Ion (M⁺) |
| 127 | [C₇H₁₃NO]⁺ | Loss of H₂O |
| 114 | [C₆H₁₂NO]⁺ | Loss of CH₂OH |
| 100 | [C₅H₁₀NO]⁺ | Alpha-cleavage (loss of C₂H₅O) |
| 86 | [C₄H₈NO]⁺ | Cleavage of the ethoxyethyl side chain |
| 73 | [C₃H₇NOH]⁺ | Azetidin-3-ol (B1332694) cation |
| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | Various fragmentation pathways |
Note: Predicted fragmentation is based on general fragmentation rules for amines, ethers, and alcohols. whitman.edulibretexts.org The relative intensities of the peaks would depend on the stability of the resulting ions.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to describing the electronic distribution and energetic properties of the azetidine (B1206935) ring system. These methods provide a detailed picture of the molecule's stability and preferred three-dimensional arrangements.
Density Functional Theory (DFT) is a widely used computational method to investigate the conformational preferences of cyclic molecules. For 1-(2-Ethoxyethyl)azetidin-3-ol, DFT calculations can elucidate the puckering of the four-membered ring and the orientation of its substituents. The azetidine ring is not planar and exists in puckered conformations to relieve ring strain. The position of the substituents (the 2-ethoxyethyl group on the nitrogen and the hydroxyl group on the carbon) can be either axial or equatorial-like.
DFT studies typically involve geometry optimization of various possible conformers to identify the lowest energy (most stable) structures. The relative energies of these conformers can then be calculated to determine their population distribution at a given temperature. Factors influencing conformational stability include steric hindrance between substituents and intramolecular hydrogen bonding possibilities involving the hydroxyl group and the ether oxygen or the nitrogen atom. mdpi.comresearchgate.net
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C2-N1-C4-C3) | Predicted Population (%) |
|---|---|---|---|
| Equatorial-OH, Gauche-ethoxyethyl | 0.00 | 25.8° | 75.2 |
| Axial-OH, Gauche-ethoxyethyl | 1.25 | -26.1° | 15.5 |
| Equatorial-OH, Anti-ethoxyethyl | 1.80 | 25.5° | 8.3 |
| Axial-OH, Anti-ethoxyethyl | 3.10 | -25.9° | 1.0 |
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed for high-accuracy calculations of molecular properties. For the azetidine ring in this compound, methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark data on ring strain, bond lengths, and bond angles. acs.org
These calculations confirm that the azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol), which is a key factor in its reactivity. rsc.org This strain arises from the deviation of bond angles from the ideal sp³ hybridization. Ab initio methods can precisely quantify this strain energy and analyze the electronic effects of the substituents on the ring's geometry and stability.
Mechanistic Studies of Azetidine Reactions using Computational Methods
Computational methods are invaluable for elucidating the mechanisms of reactions involving azetidines. They allow for the exploration of reaction pathways and the identification of transition states, providing a deeper understanding of reactivity and selectivity. nih.govfrontiersin.orgrsc.orgnih.gov
Transition state theory, in conjunction with quantum chemical calculations, is used to map out the potential energy surface of a reaction. For reactions involving this compound, such as nucleophilic ring-opening or N-alkylation, computational analysis can identify the transition state structures and their corresponding activation energies. researchgate.netnih.gov
By comparing the activation energies of different possible pathways, one can predict the regioselectivity and stereoselectivity of a reaction. For instance, in the ring-opening of the azetidinium ion derived from this compound, calculations can determine whether a nucleophile will preferentially attack the C2 or C4 position by modeling the respective transition states. researchgate.netmdpi.com These studies have shown that both steric and electronic factors, as well as the nature of the nucleophile and solvent, play crucial roles in determining the reaction outcome. frontiersin.orgresearchgate.net
| Reaction Pathway | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |
|---|---|---|
| Nucleophilic attack at C2 | 22.5 | Minor Product |
| Nucleophilic attack at C4 | 18.9 | Major Product |
| SN2 reaction at the ethoxyethyl group | 28.1 | Unlikely |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations are excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. An MD simulation of this compound would involve modeling the molecule in a simulated environment, such as a box of water molecules, and calculating its movements based on classical mechanics. mdpi.comnih.govnih.govdntb.gov.ua
These simulations can provide insights into:
Conformational Dynamics: How the azetidine ring puckers and the side chains flex and rotate over time.
Solvation: The structure of the solvent shell around the molecule and the nature of hydrogen bonding interactions between the hydroxyl group, ether oxygen, and water molecules.
Intermolecular Interactions: If other molecules are present, MD can model how this compound interacts with them, which is crucial for understanding its behavior in complex environments.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry can accurately predict spectroscopic parameters, which is a powerful tool for structure verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. idc-online.comnih.govresearchgate.net
Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically combined with DFT, it is possible to calculate the magnetic shielding tensors for each nucleus in this compound. These values can then be converted into chemical shifts that can be directly compared with experimental data. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. mdpi.comchemrxiv.org
| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |
|---|---|---|---|---|
| Azetidine-C2/C4 | 58.2 | 57.9 | 3.45 | 3.42 |
| Azetidine-C3 | 65.1 | 64.8 | 4.31 | 4.28 |
| N-CH₂-CH₂-O | 60.5 | 60.3 | 2.85 | 2.83 |
| N-CH₂-CH₂-O | 69.8 | 69.5 | 3.55 | 3.52 |
| O-CH₂-CH₃ | 66.7 | 66.4 | 3.48 | 3.46 |
| O-CH₂-CH₃ | 15.3 | 15.1 | 1.18 | 1.16 |
1 2 Ethoxyethyl Azetidin 3 Ol As a Synthetic Building Block
Incorporation into Complex Organic Molecules and Scaffolds
The azetidine (B1206935) framework is a key structural component in numerous biologically active compounds and approved drugs. The use of 1-(2-Ethoxyethyl)azetidin-3-ol as a building block allows for the introduction of a polar, three-dimensional azetidine moiety into larger, more complex molecules. This can lead to improved pharmacological profiles. The N-(2-ethoxyethyl) substituent provides a flexible, lipophilic side chain that can engage in additional interactions with biological targets or be modified for further derivatization.
The hydroxyl group at the 3-position serves as a convenient handle for a variety of chemical modifications. It can be oxidized to the corresponding azetidin-3-one (B1332698), which is a versatile intermediate for the synthesis of functionalized azetidines. nih.gov Alternatively, the hydroxyl group can be displaced or functionalized to introduce other substituents at the C3-position, further expanding the accessible chemical space. The synthesis of diverse azetidine-based scaffolds is crucial for the development of lead-like libraries for drug discovery, particularly for central nervous system (CNS) targets. nih.govbroadinstitute.org
The general utility of N-substituted azetidin-3-ols in the synthesis of complex molecules is well-documented. For instance, azetidine derivatives are key intermediates in the synthesis of GABA uptake inhibitors, highlighting their importance in neuropharmacology. nih.gov The incorporation of the this compound moiety can be achieved through various synthetic strategies, including nucleophilic substitution and reductive amination, to construct novel molecular frameworks with potential therapeutic applications.
Table 1: Examples of Complex Molecular Scaffolds Incorporating Azetidine Rings
| Scaffold Type | Synthetic Utility | Key Intermediates |
| Fused Azetidines | Development of novel CNS-active compounds. nih.gov | N-allyl amino diols |
| Bridged Azetidines | Access to unique three-dimensional chemical space. nih.gov | N-allyl amino diols |
| Spirocyclic Azetidines | Used in drug discovery to improve physicochemical properties. nih.gov | 2-cyano azetidines |
| Azetidine-based STAT3 Inhibitors | Development of novel anticancer agents. acs.org | Azetidine-2-carboxamides |
Role in Chiral Synthesis and Stereochemical Control
Chirality plays a pivotal role in the biological activity of many pharmaceuticals. The use of enantiomerically pure building blocks is a cornerstone of modern asymmetric synthesis. This compound, being a chiral molecule, can be utilized as a chiral building block to introduce a specific stereocenter into a target molecule. The synthesis of enantiopure azetidin-3-ones from chiral precursors has been demonstrated, providing access to stereochemically defined functionalized azetidines. nih.gov
While specific studies detailing the use of this compound as a chiral auxiliary are not prevalent, the principle of using chiral azetidine derivatives to control stereochemistry is established. Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective transformation, after which they are removed. The stereogenic center at C3 of this compound has the potential to influence the stereochemical outcome of reactions at adjacent positions or on substituents attached to the azetidine ring.
The stereoselective synthesis of functionalized azetidines is an active area of research, with various methods being developed to control the diastereoselectivity of reactions involving the azetidine core. rsc.org The inherent chirality of this compound makes it a valuable starting material for the synthesis of enantiomerically enriched complex molecules.
Precursor for Advanced Heterocyclic Systems (e.g., Annulated β-Lactams, Biazetidines)
The strained nature of the azetidine ring makes it a suitable precursor for the synthesis of more complex heterocyclic systems through ring-expansion or annulation reactions. β-Lactams (azetidin-2-ones) are a prominent class of antibiotics, and the development of novel β-lactam derivatives remains an important area of research. While the direct conversion of an azetidin-3-ol (B1332694) to a β-lactam is not a standard transformation, derivatives of azetidine can serve as precursors for annulated β-lactam systems. For example, the asymmetric synthesis of 1-(2- and 3-haloalkyl)azetidin-2-ones has been developed as a route to novel piperazine, morpholine, and 1,4-diazepane annulated β-lactams. nih.gov The functional groups on this compound could be manipulated to generate intermediates suitable for similar annulation strategies.
Biazetidines, molecules containing two directly connected azetidine rings, are another class of advanced heterocyclic systems. The synthesis of biazetidine derivatives has been reported, for instance, through the aza-Michael addition of 3-hydroxyazetidine to an azetidin-3-ylidene acetate, yielding a 1,3'-biazetidine. nih.gov The reactivity of this compound suggests its potential use in similar synthetic strategies to construct novel biazetidine scaffolds. The synthesis of biazetidine-2,2'-diones from bis-Schiff base derivatives has also been explored. sjpas.com
General Utility in Fragment-Based Approaches within Chemical Research
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds. This approach involves screening libraries of low-molecular-weight compounds (fragments) to identify those that bind to a biological target. nih.gov Azetidine-containing fragments are of particular interest due to the desirable physicochemical properties conferred by the azetidine ring. nih.govnih.gov
This compound, with a molecular weight well within the typical range for fragments, represents an attractive scaffold for inclusion in fragment libraries. Its combination of a polar azetidin-3-ol core and a more flexible N-(2-ethoxyethyl) side chain provides a good balance of properties for fragment screening. The three-dimensional nature of the azetidine ring allows for the exploration of deeper binding pockets in target proteins, which may not be accessible to more planar fragments. The synthesis and profiling of diverse collections of azetidine-based scaffolds for the development of lead-like libraries is an active area of research, underscoring the value of such building blocks in modern drug discovery. nih.govbroadinstitute.org
Table 2: Physicochemical Properties Relevant to Fragment-Based Drug Discovery
| Property | General Range for Fragments | Relevance |
| Molecular Weight (MW) | < 300 Da | Ensures good ligand efficiency and allows for subsequent optimization. |
| cLogP | < 3 | A measure of lipophilicity, important for solubility and ADME properties. |
| Number of H-Bond Donors | ≤ 3 | Influences binding interactions and solubility. |
| Number of H-Bond Acceptors | ≤ 3 | Influences binding interactions and solubility. |
| Rotatable Bonds | ≤ 3 | A measure of molecular flexibility. |
Q & A
Q. What synthetic strategies are recommended for preparing 1-(2-Ethoxyethyl)azetidin-3-ol, and how can reaction conditions be optimized?
Answer: Azetidin-3-ol derivatives are typically synthesized via nucleophilic substitution or reductive amination. For this compound:
- Procedure : React azetidin-3-ol with 2-ethoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .
- Optimization : Monitor reaction progress by TLC. Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1). Yield optimization may require adjusting stoichiometry (1:1.2 molar ratio of azetidin-3-ol to alkylating agent) and solvent polarity.
- Key Parameters : Temperature control prevents decomposition; inert atmosphere (N₂/Ar) minimizes oxidation.
Q. How should researchers validate the structural integrity of this compound?
Answer: Use a combination of spectroscopic techniques:
- ¹H NMR : Expect signals for the azetidine ring (δ 3.4–4.6 ppm, multiplet), ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for CH₂), and hydroxyl proton (δ 2.5–3.0 ppm, broad) .
- ¹³C NMR : Azetidine carbons (δ 50–65 ppm), ethoxy carbons (δ 15–20 ppm for CH₃, δ 60–70 ppm for OCH₂) .
- MS (ESI) : Molecular ion peak at m/z ~174.24 ([M+H]⁺). Compare with computational predictions (e.g., ChemDraw).
Q. What protocols ensure the stability of this compound during storage?
Answer:
- Storage : Under inert gas (Ar) at –20°C in amber vials to prevent photodegradation.
- Handling : Use anhydrous solvents and gloveboxes to avoid hydrolysis.
- Safety : Follow guidelines for azetidine derivatives (e.g., PPE, fume hoods) .
Advanced Research Questions
Q. How can in vitro and in vivo models evaluate the neuroprotective potential of this compound?
Answer:
- In vitro : Primary cortical neurons exposed to oxidative stressors (e.g., OxyHb) to mimic neurotoxicity. Measure apoptosis (Annexin V/PI staining) and mitochondrial fragmentation (MitoTracker) .
- In vivo : Rodent models of ischemic stroke or subarachnoid hemorrhage. Administer 1–10 mg/kg intravenously; assess behavioral outcomes (e.g., rotarod test) and histopathology .
- Mechanistic Studies : Use siRNA knockdown to validate targets (e.g., Sirt1, Arc) implicated in neuroprotection .
Q. How can contradictions in bioactivity data between computational predictions and experimental results be resolved?
Answer:
- Validation Steps :
- Confirm compound purity (>95% by HPLC) and solubility (use DMSO stock with ≤0.1% final concentration).
- Cross-check docking results (e.g., AutoDock Vina) with experimental binding assays (SPR or ITC).
- Replicate studies with structural analogs to isolate substituent effects (e.g., ethoxy vs. methoxy groups) .
- Statistical Analysis : Apply ANOVA with Tukey’s post-hoc test to compare dose-response curves. Report confidence intervals (95%) .
Q. What statistical frameworks are suitable for analyzing dose-dependent effects in azetidin-3-ol derivatives?
Answer:
- Dose-Response : Fit data to a sigmoidal model (e.g., Hill equation) to calculate EC₅₀ values. Use GraphPad Prism for nonlinear regression.
- Outliers : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points.
- Visualization : Plot means ± SEM with significance annotations (e.g., *p < 0.05). Include raw data tables for transparency .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of azetidin-3-ol derivatives?
Answer:
- Hypothesis Testing : Compare experimental conditions (e.g., cell lines, incubation times). For example, neuroprotection in SH-SY5Y cells vs. primary neurons may differ due to metabolic activity .
- Orthogonal Assays : Validate apoptosis via both flow cytometry (Annexin V) and caspase-3 activation (Western blot).
- Meta-Analysis : Use systematic reviews to identify confounding variables (e.g., solvent effects, impurity profiles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
